molecular formula C26H23BrFN3O2 B10946583 3-[(4-bromophenoxy)methyl]-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide

3-[(4-bromophenoxy)methyl]-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide

Cat. No.: B10946583
M. Wt: 508.4 g/mol
InChI Key: DWSIFZPYWZKGNT-UHFFFAOYSA-N
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Description

3-[(4-bromophenoxy)methyl]-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromophenoxy)methyl]-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the bromophenoxy group: This step involves the reaction of a bromophenol with a suitable methylating agent.

    Synthesis of the pyrazolyl group: This is achieved through the reaction of hydrazine with a diketone, followed by alkylation.

    Coupling reactions: The final step involves coupling the bromophenoxy and pyrazolyl intermediates with a benzamide derivative under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-[(4-bromophenoxy)methyl]-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[(4-bromophenoxy)methyl]-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-bromophenoxy)methyl]-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(4-bromophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]benzamide
  • **3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acrylamide

Uniqueness

3-[(4-bromophenoxy)methyl]-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H23BrFN3O2

Molecular Weight

508.4 g/mol

IUPAC Name

3-[(4-bromophenoxy)methyl]-N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]benzamide

InChI

InChI=1S/C26H23BrFN3O2/c1-17-25(18(2)31(30-17)15-19-5-4-8-23(28)14-19)29-26(32)21-7-3-6-20(13-21)16-33-24-11-9-22(27)10-12-24/h3-14H,15-16H2,1-2H3,(H,29,32)

InChI Key

DWSIFZPYWZKGNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)F)C)NC(=O)C3=CC=CC(=C3)COC4=CC=C(C=C4)Br

Origin of Product

United States

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